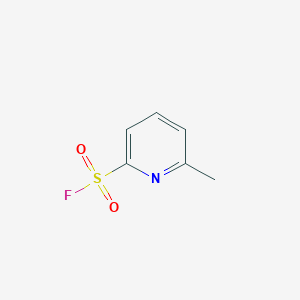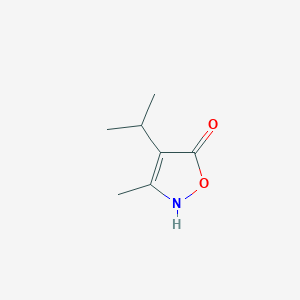
6-Methylpyridine-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sulfonyl fluorides, including 6-Methylpyridine-2-sulfonyl fluoride, has been a topic of interest in recent years. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has been used to synthesize a variety of sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methyl group attached to one carbon and a sulfonyl fluoride group attached to another carbon. The presence of the sulfonyl fluoride group makes this compound an interesting subject for study in the field of organic chemistry .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are known to react with a range of nucleophiles, making them useful as reactive probes .Wissenschaftliche Forschungsanwendungen
Applications in Advanced Oxidation and Reduction Processes
6-Methylpyridine-2-sulfonyl fluoride and related compounds have demonstrated significant roles in various scientific applications. A notable study highlighted the degradability of 6:2 Fluorotelomer sulfonic acid (a related compound) under ultraviolet/persulfate (UV/PS) and ultraviolet/sulfite (UV/SF) systems. The study found that due to the presence of a hydrogenated moiety, complete decomposition was achieved under UV/PS, leading to the formation of short-chain perfluoroalkyl carboxylic acids. However, the degradability under the reductive UV/SF system was significantly slowed down, emphasizing the impact of the molecular structure on its interaction with advanced oxidation and reduction processes (Bao et al., 2020).
Synthesis and Utility in Click Chemistry
The synthesis of sulfonyl fluorides, including structures similar to this compound, is critical for applications in sulfur(VI) fluoride exchange-based “click chemistry”. The development of novel and efficient synthetic methods for these compounds is of great interest due to their wide applications. For instance, an environmentally benign electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides combined with potassium fluoride has been reported. This method exhibits a broad substrate scope and does not require additional oxidants or catalysts, making it an important technique for the synthesis of various sulfonyl fluorides (Laudadio et al., 2019).
Fluorosulfonylation in Synthesis of Aliphatic Sulfonyl Fluorides
The invention of a facile and general approach for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation has been a significant advancement. This method, applicable to various alkyl carboxylic acids, allows for the rapid synthesis of sulfonyl fluoride compound libraries with considerable structural diversity. It's particularly relevant for the modification of natural products like amino acids, peptides, and drugs, showcasing the versatility and importance of sulfonyl fluorides in chemical biology and molecular pharmacology (Xu et al., 2019).
Wirkmechanismus
Sulfonyl Fluorides
Sulfonyl fluorides are a class of organic compounds that have emerged as important tools in the field of medicinal chemistry and chemical biology . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
General Mechanism of Action
This can lead to the modification of the target, potentially altering its function .
Biochemical Pathways
Sulfonyl fluorides can potentially modify a wide range of biological targets, depending on their structure and the specific conditions of the reaction .
Result of Action
The modification of biological targets by sulfonyl fluorides can potentially lead to changes in cellular function .
Zukünftige Richtungen
The future of sulfonyl fluoride research looks promising, with new catalytic transformations being developed . These advancements could lead to the development of new drugs and probes that engage residues beyond cysteine . Furthermore, the use of sulfonyl fluorides in the synthesis of diverse functionalized sulfonyl fluorides is expected to continue to grow .
Eigenschaften
IUPAC Name |
6-methylpyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-3-2-4-6(8-5)11(7,9)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGWXWUVMRJUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2532075.png)

![1-(benzo[d]thiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2532078.png)

![N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2532080.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532081.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2532084.png)


![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2532090.png)

![4-Chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2532093.png)

